molecular formula C11H19NO2 B7516692 N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide

N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide

Numéro de catalogue B7516692
Poids moléculaire: 197.27 g/mol
Clé InChI: JPOQZOGCCYHJQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and subsequently developed by the pharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly for the treatment of solid tumors.

Mécanisme D'action

N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide exerts its anticancer effects by inhibiting RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis. This results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit DNA repair pathways, further enhancing its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, activation of the p53 pathway, and inhibition of DNA repair pathways. It has also been shown to induce apoptosis in cancer cells, while sparing normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide is its selectivity for cancer cells, sparing normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, this compound has also been shown to have limited efficacy against certain types of cancer, and its mechanism of action may be subject to resistance.

Orientations Futures

There are several potential future directions for the development of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide, including the investigation of its efficacy in combination with other therapies, the identification of biomarkers for patient selection, and the development of more potent and selective analogs. This compound may also have potential applications in other diseases, such as viral infections and autoimmune disorders. Further research is needed to fully understand the potential of this promising anticancer agent.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide involves several steps, including the use of a palladium-catalyzed coupling reaction to form the key cyclopropyl moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of this compound is a complex and challenging process, requiring expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to selectively inhibit RNA polymerase I transcription, leading to a reduction in ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy against a range of solid tumors, including breast, ovarian, and pancreatic cancer, both as a single agent and in combination with other therapies.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-N-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8(9-5-6-9)12(2)11(13)10-4-3-7-14-10/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOQZOGCCYHJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.